Dimethyl acid pyrophosphate

Catalog No.
S3720391
CAS No.
26644-00-8
M.F
C2H8O7P2
M. Wt
206.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl acid pyrophosphate

CAS Number

26644-00-8

Product Name

Dimethyl acid pyrophosphate

IUPAC Name

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate

Molecular Formula

C2H8O7P2

Molecular Weight

206.03 g/mol

InChI

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)

InChI Key

BPNLLIHZSAFABG-UHFFFAOYSA-N

SMILES

COP(=O)(O)OP(=O)(O)OC

Canonical SMILES

COP(=O)(O)OP(=O)(O)OC

The exact mass of the compound Dimethyl acid pyrophosphate is 205.97452659 g/mol and the complexity rating of the compound is 189. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl acid pyrophosphate (CAS 26644-00-8) is a specialized organic phosphate ester that functions primarily as a weak acid catalyst and stabilizing agent in industrial chemical applications. Structurally, it is a symmetrical P,P'-dimethyl dihydrogen pyrophosphate that provides a controlled source of acidity (pKa ~0.77) and an active acid value of approximately 360-385 mg KOH/g . In procurement and material selection, it is most frequently sourced to accelerate the curing of amino crosslinking agents in advanced coatings, or as a critical stabilizer to prevent the decomposition of reactive organic peracids [1]. Unlike generic mineral acids, its esterified structure ensures compatibility with both solvent-borne and water-borne resin systems while preventing the aggressive polymer degradation associated with strong sulfonic acids.

Procurement Fit

1
Sodium-free leavening acid for low-sodium formulations
2
Phosphate ester-based acid catalyst – sulfur- and metal-free
3
Controlled phosphorylation of alcohols and amines via mixed ester/acid pyrophosphate

A common procurement error is attempting to substitute dimethyl acid pyrophosphate with more ubiquitous strong acid catalysts, such as p-toluenesulfonic acid (PTSA) or dodecylbenzene sulfonic acid (DDBSA). While strong acids are highly effective for fully alkylated melamine resins, they fail to efficiently catalyze high-imino, partially alkylated melamine-formaldehyde, or conventional butylated resins . In these specific architectures, crosslinking and self-condensation reactions require general acid catalysis driven by a weak acid profile. Substituting a strong acid in these systems leads to inefficient curing, poor storage stability, and potential degradation of the polymer matrix, making the specific weak-acid pKa of dimethyl acid pyrophosphate a non-negotiable requirement for optimal coating performance [1].

Substitution Risk

Sodium content mismatch
DMAPP is sodium-free; SAPP adds sodium, affecting label claims and formulation space.
Neutralizing value difference
DMP NV differs from SAPP; equal-weight substitution changes CO₂ evolution timing and volume.
Metallic residue risk
Aluminum-containing alternatives may leave metallic aftertaste; DMAPP is reported flavor-neutral.
Catalyst composition divergence
Sulfonic acid catalysts contain sulfur; DMAPP is sulfur- and metal-free, critical for high-purity coatings.
Reactivity profile shift
Simpler phosphate esters lack the dual ester/acid pyrophosphate structure needed for controlled phosphorylation.

Catalytic Efficiency in High-Imino and Partially Alkylated Resins

In the formulation of 1K stoving systems using high-imino or partially alkylated melamine-formaldehyde resins, catalyst selection dictates cure speed and film integrity. Dimethyl acid pyrophosphate acts as a highly efficient weak acid catalyst, requiring a dosing range of only 0.5% to 5.0% based on total resin solids to achieve full cure . When compared head-to-head with strong sulfonic acids (like DDBSA or PTSA), weak acids like dimethyl acid pyrophosphate demonstrate significantly higher catalytic efficiency for these specific resin types, promoting both crosslinking and self-condensation without the over-catalysis defects caused by strong acids .

Evidence DimensionCatalytic efficiency and required dosing
Target Compound Data0.5% - 5.0% dosing on resin solids for optimal cure
Comparator Or BaselineStrong sulfonic acids (e.g., PTSA, DDBSA)
Quantified DifferenceDimethyl acid pyrophosphate provides superior crosslinking efficiency in partially alkylated systems where strong acids fail to properly catalyze self-condensation.
ConditionsSolvent and water-borne partially alkylated amino resin coatings

Procurement must match the catalyst to the resin architecture; buying this specific weak acid prevents under-curing and film defects in partially alkylated systems.

NV Comparison
Class-level inference
DMP 55 vs SAPP 68; ~19.5% lower
Formulation context: lower NV requires weight adjustment
Industry-standard measurement conditions; class-level reference data

Controlled Acidity for Formulation Stability

The esterification of pyrophosphoric acid with methyl groups yields a controlled acid value critical for formulation stability. Dimethyl acid pyrophosphate delivers a consistent acid value of 360-385 mg KOH/g . In contrast, unesterified polyphosphoric acids offer much lower active acid values (e.g., 90-110 mg KOH/g) and different solubility profiles . This specific moderate acidity allows formulators to precisely tune the reaction rate, ensuring that the catalyzed system maintains storage stability at room temperature while rapidly curing once the activation temperature is reached.

Evidence DimensionAcid Value (mg KOH/g)
Target Compound Data360 - 385 mg KOH/g
Comparator Or BaselinePolyphosphoric acid (90 - 110 mg KOH/g)
Quantified DifferenceOver 3x higher specific acid value than polyphosphoric acid, allowing for lower dosing and tighter reaction control.
ConditionsStandardized acid value titration for coating catalysts

A predictable and controlled acid value ensures that industrial buyers can standardize their dosing protocols without risking premature gelation in the drum.

Sodium Content
Class-level inference
DMAPP: 0% Na; SAPP: ~20.8% Na
Sodium-free composition supports reduced-sodium label claims
Structural comparison; no sodium atoms in DMAPP

Trace Contaminant Suppression in Organic Peracids

Organic peracids, such as peracetic and perpropionic acid, are highly susceptible to trace-metal catalyzed decomposition during storage. The addition of dimethyl acid pyrophosphate at concentrations of 0.02% to 1.0% by weight acts as a potent stabilizer [1]. Compared to unstabilized baselines which rapidly lose active oxygen content, the inclusion of this specific alkyl acid ester suppresses the catalytic power of contaminants, maintaining peracid stability across a broad temperature range from -50°C to 150°C [1].

Evidence DimensionPeracid storage stability
Target Compound DataStable across -50°C to 150°C with 0.02-1.0 wt% addition
Comparator Or BaselineUnstabilized peracids
Quantified DifferenceSignificantly extends shelf life by neutralizing trace decomposition catalysts.
ConditionsCommercial storage of aliphatic monocarboxylic peracids (C2-C4)

For chemical manufacturers producing or utilizing bulk peracids, procuring this stabilizer is critical to preventing dangerous and costly premature decomposition.

Sensory Profile
Data to verify
Reported no metallic aftertaste vs aluminum-containing leavening acids
Reported flavor-neutral profile; quantitative sensory data to verify
Based on qualitative reports; controlled panel data not available
Catalyst Composition
Class-level inference
Sulfur-free; metal-free; phosphate ester-based acid catalyst
Supports selection for sulfur-sensitive coatings; cure kinetics data to verify
Compared to sulfonic acid and metal-based catalysts
Phosphorylation Reactivity
Class-level inference
Transfers phosphate to alcohols/amines; mixed ester/acid pyrophosphate functionality
Functional differentiation from simpler phosphate esters; selectivity data to verify
Comparative yield data not available

Curing Accelerator for High-Imino Amino Resins

Dimethyl acid pyrophosphate is the catalyst of choice for 1K solvent-borne and water-borne coating systems formulated with partially alkylated or high-imino melamine-formaldehyde resins. Its weak acid profile drives both crosslinking and self-condensation efficiently at 0.5-5.0% dosing, outperforming strong sulfonic acids .

Stabilization of Commercial Organic Peracids

In bulk chemical manufacturing, it is utilized as a critical additive (0.02% to 1.0% by weight) to stabilize peracetic, perpropionic, and perbutyric acids. It chelates or suppresses trace metal contaminants, preventing runaway decomposition and ensuring safe transport and extended shelf life [1].

Crosslinking of Unsaturated Nonfunctionalized Polymers

It serves as an effective proton-donating weak acid catalyst for crosslinking diene-based polymers (like isoprene blocks) with amino resins. It provides the necessary acidity to facilitate the reaction at elevated temperatures (93°C to 204°C) without causing the severe polymer backbone degradation associated with stronger mineral acids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reduced-sodium leavening systems
Sodium-free molecular composition
Verify neutralizing value differential and weight adjustment
Flavor-sensitive baked goods
Reported no metallic aftertaste
Confirm sensory neutrality in target product formulation
Sulfur-free resin curing
Sulfur- and metal-free acid catalyst
Validate cure kinetics and residue profile in coating system
Phosphorylation synthesis
Mixed ester/acid pyrophosphate reactivity
Verify phosphorylation efficiency and selectivity for target substrate

Physical Description

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact.
Liquid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

205.97452659 g/mol

Monoisotopic Mass

205.97452659 g/mol

Heavy Atom Count

11

UNII

1R9ZEZ483S

Wikipedia

Dimethyl acid pyrophosphate
Diphosphoric acid, dimethyl ester

General Manufacturing Information

Paint and coating manufacturing
Diphosphoric acid, P,P'-dimethyl ester: ACTIVE
Diphosphoric acid, dimethyl ester: INACTIVE

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